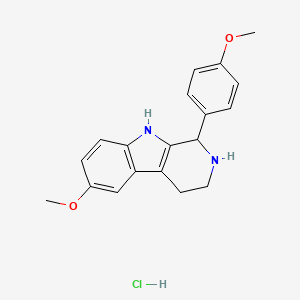

6-Methoxy-1-(4-methoxyphenyl)-2,3,4,9-tetrahydro-1H-beta-carboline hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

6-Methoxy-1-(4-methoxyphenyl)-2,3,4,9-tetrahydro-1H-beta-carboline hydrochloride is a synthetic compound belonging to the class of beta-carbolines. Beta-carbolines are known for their diverse biological activities and are often studied for their potential therapeutic applications. This compound, in particular, has garnered interest due to its unique chemical structure and potential pharmacological properties.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methoxy-1-(4-methoxyphenyl)-2,3,4,9-tetrahydro-1H-beta-carboline hydrochloride typically involves the following steps:

Starting Materials: The synthesis begins with the appropriate methoxy-substituted phenyl and indole derivatives.

Cyclization Reaction: The key step involves a Pictet-Spengler cyclization, where the indole derivative reacts with an aldehyde or ketone in the presence of an acid catalyst to form the tetrahydro-beta-carboline core.

Methoxylation: The methoxy groups are introduced through methylation reactions using reagents such as dimethyl sulfate or methyl iodide.

Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes:

Batch or Continuous Flow Reactors: To ensure consistent quality and yield.

Purification Techniques: Such as recrystallization or chromatography to obtain the pure hydrochloride salt.

Quality Control: Rigorous testing to ensure the compound meets pharmaceutical standards.

Análisis De Reacciones Químicas

Types of Reactions

6-Methoxy-1-(4-methoxyphenyl)-2,3,4,9-tetrahydro-1H-beta-carboline hydrochloride undergoes various chemical reactions, including:

Oxidation: Can be oxidized to form corresponding quinoline derivatives.

Reduction: Reduction reactions can yield dihydro-beta-carboline derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups.

Common Reagents and Conditions

Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

Reducing Agents: Sodium borohydride or lithium aluminum hydride.

Substitution Reagents: Halogenating agents, alkylating agents, and acylating agents.

Major Products

Oxidation Products: Quinoline derivatives.

Reduction Products: Dihydro-beta-carboline derivatives.

Substitution Products: Various substituted beta-carboline derivatives.

Aplicaciones Científicas De Investigación

6-Methoxy-1-(4-methoxyphenyl)-2,3,4,9-tetrahydro-1H-beta-carboline hydrochloride has several scientific research applications:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Studied for its interaction with biological macromolecules.

Medicine: Investigated for potential therapeutic effects, including anti-cancer, anti-inflammatory, and neuroprotective properties.

Industry: Utilized in the development of pharmaceuticals and agrochemicals.

Mecanismo De Acción

The mechanism of action of 6-Methoxy-1-(4-methoxyphenyl)-2,3,4,9-tetrahydro-1H-beta-carboline hydrochloride involves:

Molecular Targets: It interacts with various enzymes and receptors in the body.

Pathways: Modulates signaling pathways related to cell proliferation, apoptosis, and inflammation.

Effects: Exhibits pharmacological effects such as inhibition of enzyme activity, modulation of receptor function, and alteration of gene expression.

Comparación Con Compuestos Similares

Similar Compounds

1,2,3,4-Tetrahydroisoquinoline: Another class of compounds with similar structural features and biological activities.

Quinoline Derivatives: Share similar pharmacological properties and synthetic routes.

Uniqueness

6-Methoxy-1-(4-methoxyphenyl)-2,3,4,9-tetrahydro-1H-beta-carboline hydrochloride is unique due to:

Specific Substituents: The presence of methoxy groups at specific positions enhances its biological activity.

Pharmacological Profile: Exhibits a distinct set of pharmacological effects compared to other beta-carbolines and related compounds.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Actividad Biológica

Introduction

6-Methoxy-1-(4-methoxyphenyl)-2,3,4,9-tetrahydro-1H-beta-carboline hydrochloride is a compound belonging to the beta-carboline family, which has garnered attention for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C19H23ClN2O4 with a molecular weight of approximately 328.84 g/mol. Its structure features a tetrahydro-beta-carboline core with methoxy substituents that influence its biological activity.

Antiproliferative Effects

Recent studies have demonstrated that beta-carboline derivatives exhibit significant antiproliferative activity against various cancer cell lines. For instance:

- Cytotoxicity : A study reported that compounds similar to 6-Methoxy-1-(4-methoxyphenyl)-2,3,4,9-tetrahydro-1H-beta-carboline showed moderate cytotoxicity against human tumor cell lines such as KB (human oral epidermoid carcinoma), A549 (lung adenocarcinoma), and HT-29 (colon adenocarcinoma) with IC50 values in the micromolar range .

| Cell Line | IC50 (µM) |

|---|---|

| KB | 15.0 |

| A549 | 12.5 |

| HT-29 | 18.0 |

Trypanocidal Activity

The compound has also been evaluated for its potential as a trypanocidal agent against Trypanosoma cruzi, the causative agent of Chagas disease. It demonstrated:

- Inhibition Rates : An IC50 value of 14.9 µM against the epimastigote form and EC50 values of 45 µM and 33 µM against trypomastigote and amastigote forms respectively. Notably, it exhibited low cytotoxicity towards mammalian cells with a selective index of 31 .

The mechanisms underlying the biological activities of beta-carbolines are multifaceted:

- Apoptosis Induction : These compounds can induce apoptosis in cancer cells through the activation of intrinsic pathways involving reactive oxygen species (ROS) generation and mitochondrial dysfunction .

- Antioxidant Properties : The presence of methoxy groups in the structure enhances the antioxidant potential, contributing to their protective effects against oxidative stress in cells .

- Enzyme Inhibition : Beta-carbolines have been identified as inhibitors of various enzymes related to cancer progression and metastasis, including aminopeptidases .

Study on Anticancer Properties

A recent study investigated the effects of this compound on breast cancer cell lines MDA-MB-231 and MDA-MB-468. The findings indicated:

- Reduced Tumor Spheres Formation : Treatment with this compound significantly decreased the number of tumor spheres formed compared to control groups.

- Colony Formation Inhibition : The compound inhibited colony formation in a dose-dependent manner when combined with standard chemotherapeutic agents like paclitaxel (PTX) .

Safety Profile

In terms of safety, studies have shown that this compound does not cause hemolysis in human red blood cells at concentrations up to 14.9 µM, suggesting a favorable safety profile for further development as a therapeutic agent .

Propiedades

IUPAC Name |

6-methoxy-1-(4-methoxyphenyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N2O2.ClH/c1-22-13-5-3-12(4-6-13)18-19-15(9-10-20-18)16-11-14(23-2)7-8-17(16)21-19;/h3-8,11,18,20-21H,9-10H2,1-2H3;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSXYZLWSRPXVJV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2C3=C(CCN2)C4=C(N3)C=CC(=C4)OC.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21ClN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.